4-Bromo-6-chloro-8-methoxyquinoline chemical properties
4-Bromo-6-chloro-8-methoxyquinoline chemical properties
An In-Depth Technical Guide to 4-Bromo-6-chloro-8-methoxyquinoline: Properties, Synthesis, and Applications
Introduction
4-Bromo-6-chloro-8-methoxyquinoline is a polysubstituted heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from antimalarial to anticancer agents. This guide provides a detailed overview of 4-Bromo-6-chloro-8-methoxyquinoline, a versatile chemical intermediate whose strategic substitution pattern—featuring a reactive chloro group, a bromo substituent, and an electron-donating methoxy group—makes it a valuable building block for drug discovery and organic synthesis. This document will explore its chemical properties, logical synthetic pathways, characteristic reactivity, and potential applications for researchers and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of 4-Bromo-6-chloro-8-methoxyquinoline are summarized below. These identifiers and physical characteristics are essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 4-Bromo-6-chloro-8-methoxyquinoline | N/A |
| CAS Number | 1189107-33-2 | [1] |
| Molecular Formula | C₁₀H₇BrClNO | [1] |
| Molecular Weight | 272.53 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Insoluble in water; soluble in common organic solvents | Inferred |
| Reactivity | Stable under standard conditions | [2] |
Synthesis and Strategic Rationale
Proposed Synthetic Pathway
The synthesis begins with a commercially available substituted aniline and proceeds through cyclization to form the quinolinol, which is then converted to the target molecule.
Caption: Proposed synthetic workflow for 4-Bromo-6-chloro-8-methoxyquinoline.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Condensation to Form the Intermediate Adduct
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Rationale: This initial step of the Gould-Jacobs reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM). This reaction forms the key intermediate necessary for the subsequent cyclization.
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Procedure: Mix equimolar amounts of 2-amino-3-bromo-5-chloroanisole and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for approximately 1-2 hours. The ethanol generated during the reaction is removed under reduced pressure to drive the reaction to completion. Progress can be monitored by Thin-Layer Chromatography (TLC).[3]
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Step 2: Thermal Cyclization to Form the Quinolinol Core
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Rationale: The intermediate from Step 1 undergoes thermal cyclization in a high-boiling point solvent. This intramolecular reaction forms the stable heterocyclic quinoline ring system.
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Procedure: Heat the crude intermediate from the previous step in a high-boiling point solvent like diphenyl ether to 240-260°C for 30-60 minutes.[3] Upon completion (monitored by TLC), the mixture is cooled, and a non-polar solvent such as hexane is added to precipitate the product, 6-Chloro-8-bromo-4-hydroxy-8-methoxyquinoline. The solid is then filtered, washed, and dried.
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Step 3: Chlorination of the Quinolinol
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Rationale: The final step involves converting the hydroxyl group at the 4-position into a more reactive chloro group. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation, turning the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions.[3][4]
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Procedure: Carefully add the 6-Chloro-8-bromo-4-hydroxy-8-methoxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). Heat the mixture to reflux (approx. 110°C) for 2-4 hours in a well-ventilated fume hood. After the reaction is complete, the mixture is cautiously poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium carbonate) to precipitate the final product, 4-Bromo-6-chloro-8-methoxyquinoline. The product can be purified by filtration, washing with water, and recrystallization.[3]
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Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Bromo-6-chloro-8-methoxyquinoline is dictated by the interplay of its substituents on the quinoline core.
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C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This position is the primary site for introducing a wide variety of nucleophiles, such as amines, thiols, and alkoxides.[5]
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C6-Bromo Group: The bromine atom at the 6-position is less reactive towards SNAr compared to the C4-chloro group. However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. Generally, C-Br bonds are more reactive in oxidative addition to palladium(0) than C-Cl bonds, allowing for selective functionalization.[6]
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C8-Methoxy Group: The methoxy group at the 8-position is a strong electron-donating group. It increases the electron density of the benzene portion of the quinoline ring, influencing the regioselectivity of electrophilic aromatic substitution, should such reactions be performed. It also plays a role in modulating the molecule's overall electronic properties and can be crucial for binding interactions in biological targets.[7]
Caption: Primary reactivity sites on 4-Bromo-6-chloro-8-methoxyquinoline.
Applications in Drug Discovery and Development
Quinoline derivatives are privileged scaffolds in medicinal chemistry due to their wide range of biological activities. 4-Bromo-6-chloro-8-methoxyquinoline is a valuable starting material for creating libraries of novel compounds for screening.[8]
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Anticancer Agents: Many kinase inhibitors used in oncology feature a quinoline core. The C4 position can be substituted with various amines to interact with the hinge region of kinase active sites (e.g., EGFR, VEGFR-2). The C6 position can be modified via cross-coupling to extend into other pockets of the binding site, improving potency and selectivity.[8]
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Antimicrobial Agents: The quinoline structure is central to several antibacterial and antiparasitic drugs. Modifications enabled by the reactive chloro and bromo handles can lead to the development of new agents with improved efficacy or novel mechanisms of action.[9]
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Material Science: Heterocyclic compounds like quinolines can be utilized in developing new materials with unique electronic or optical properties. The functional groups on this molecule allow for its incorporation into larger polymeric or supramolecular structures.[10]
Caption: Inhibition of a generic RTK signaling pathway by a quinoline derivative.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 4-Bromo-6-chloro-8-methoxyquinoline.
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Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[2][11]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2] Avoid contact with skin and eyes.[2]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
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Toxicology: While specific toxicological data is limited, related compounds are known to cause skin and serious eye irritation.[2][11]
Conclusion
4-Bromo-6-chloro-8-methoxyquinoline is a highly functionalized and synthetically versatile chemical intermediate. Its distinct reactive sites—the nucleophile-susceptible C4-chloro group and the cross-coupling-ready C6-bromo group—provide chemists with a powerful platform for creating diverse molecular architectures. This strategic combination of reactive handles makes it an exceptionally valuable building block for developing novel therapeutic agents and advanced materials, underscoring the continued importance of the quinoline scaffold in modern chemical research.
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4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem. Available from: [Link]
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4-bromo-6-methoxyquinoline - 42881-66-3, C10H8BrNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]
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4-Bromo-8-methoxyquinoline - PMC - NIH. Available from: [Link]
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8-bromo-4-chloro-6-methylquinoline|1156602-22-0,AngeneChemical. Available from: [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available from: [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available from: [Link]
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4-bromo-6-chloroquinoline (C9H5BrClN) - PubChemLite. Available from: [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
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